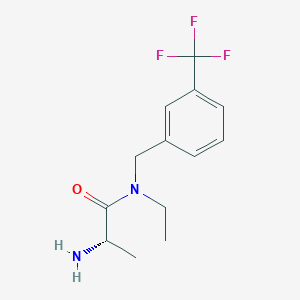

(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide

Description

(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide (CAS: Not explicitly listed in evidence; Ref: 10-F086324 in ) is a chiral propionamide derivative featuring an ethyl group and a 3-(trifluoromethyl)benzyl substituent on the nitrogen atom. The trifluoromethyl (-CF₃) group at the 3-position of the benzyl ring is a key structural motif, known to enhance metabolic stability and influence receptor binding due to its strong electron-withdrawing properties and lipophilicity . This compound has been discontinued commercially (), but its structural analogs remain relevant in medicinal chemistry, particularly in opioid receptor modulation () and fluorinated compound research ().

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O/c1-3-18(12(19)9(2)17)8-10-5-4-6-11(7-10)13(14,15)16/h4-7,9H,3,8,17H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDUOTBFAYKURY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Ethyl-N-(3-Trifluoromethyl-Benzyl)Amine

The trifluoromethyl-benzyl moiety is introduced by reacting 3-trifluoromethylbenzyl bromide with ethylamine in the presence of a base. For example:

Yields exceed 85% when using polar aprotic solvents like dimethylformamide (DMF) and inorganic bases such as potassium carbonate.

Amide Bond Formation

The propionamide backbone is constructed via coupling between N-ethyl-N-(3-trifluoromethyl-benzyl)amine and a protected (S)-2-aminopropionic acid derivative. Boc-protected (S)-alanine is activated as a mixed anhydride or acid chloride before coupling:

Deprotection with trifluoroacetic acid (TFA) yields the final compound.

Key Reaction Mechanisms and Conditions

| Reaction Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Trifluoromethylbenzyl alkylation | 3-CF₃-benzyl bromide, K₂CO₃, DMF, 80°C | 85% | Competing over-alkylation |

| Amide coupling | Boc-(S)-alanine, EDCl, HOBt, DCM | 78% | Epimerization at chiral center |

| Catalytic hydrogenolysis | Pd/C (5%), H₂ (50 psi), EtOH | 92% | Catalyst poisoning by amine groups |

Table 1: Critical reaction steps and optimized conditions for synthesizing this compound.

Purification and Resolution Techniques

Chromatographic Methods

Reverse-phase HPLC with a chiral column (Chiralpak IA) achieves >99% enantiomeric purity using a hexane/isopropanol mobile phase.

Crystallization

Diastereomeric salt formation with (S)-camphorsulfonic acid in ethanol/water mixtures yields optically pure crystals after two recrystallizations.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective reagents and solvent recovery. Continuous flow hydrogenation using fixed-bed Pd catalysts reduces catalyst loading by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

One of the most notable applications of (S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide is its potential as an anticonvulsant agent. Research has demonstrated that derivatives of amino propionamides exhibit impressive anticonvulsant activities in animal models. For instance, compounds structurally related to this compound have been evaluated for their efficacy in the maximal electroshock (MES) test, a standard method for screening anticonvulsant drugs. Studies indicate that modifications at specific positions on the benzyl ring can enhance anticonvulsant activity, with certain 4′-substituted derivatives showing particularly strong effects compared to 3′-substituted isomers .

Pharmacological Profiles

The pharmacological profiles of these compounds have been characterized through various in vivo studies. For example, (R)-lacosamide, a closely related compound, has been successfully marketed for treating partial-onset seizures in adults, indicating a promising pathway for this compound and its derivatives in clinical settings .

Neuropharmacology

Mechanism of Action

The mechanism by which this compound exerts its anticonvulsant effects may involve modulation of ion channels or neurotransmitter systems. Research into related compounds suggests that they may interact with sodium channels or enhance the activity of inhibitory neurotransmitters like GABA, leading to increased seizure threshold . This interaction could be pivotal in developing new treatments for epilepsy and other seizure disorders.

Chemical Biology

Chemical Probes

In chemical biology, this compound can serve as a chemical probe for studying protein interactions and cellular mechanisms. The compound's structure allows it to be used in affinity labeling techniques to identify binding targets within cellular systems. This application is crucial for understanding the biological pathways that underlie various diseases and for developing targeted therapies .

Synthesis and Derivatives

Diversity in Synthesis

The synthesis of this compound can be achieved through various chemical methodologies, allowing for the generation of diverse derivatives with potentially enhanced biological activities. The introduction of different substituents on the benzyl ring or modifications to the amino group can lead to compounds with tailored properties suitable for specific therapeutic targets .

Data Table: Summary of Findings

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Chemical Properties

Functional Group Impact on Pharmacological Properties

- Fluorinated groups are known to improve metabolic stability by resisting oxidative degradation . This aligns with findings in , where fluorinated enkephalin analogs showed enhanced μ-opioid receptor binding.

Fluoro (-F) Substituents (Compounds ) :

Fluorine at the 3-position () improves polarity without excessive steric bulk, whereas 2-F () may reduce binding affinity due to steric hindrance.- Nitro (-NO₂) and Cyano (-CN) Groups (Compounds ): The nitro group () is strongly electron-withdrawing, which may improve receptor binding but increase toxicity risks. The cyano group () balances polarity and hydrogen-bonding, useful in CNS-targeting drugs.

- Ethyl vs.

Biological Activity

(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chiral amino acid backbone with an ethyl and a trifluoromethyl-benzyl substituent. The presence of the trifluoromethyl group is significant for enhancing lipophilicity and biological activity.

The biological activities of this compound can be attributed to its interactions with various biological targets, including:

- Antimicrobial Activity : The compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting key enzymes involved in bacterial metabolism.

- Anticancer Activity : It could interfere with cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl group, such as varying the substitution pattern on the aromatic ring, can significantly influence potency and selectivity against specific targets.

Case Studies and Research Findings

- Anticonvulsant Activity : A study demonstrated that similar compounds with a benzyl moiety showed significant anticonvulsant effects in animal models, suggesting that this compound may also possess such properties. The efficacy was evaluated using the maximal electroshock seizure (MES) test, where related compounds exhibited effective dosages comparable to established anticonvulsants like phenobarbital .

- Inhibition of MAO-B : Research indicates that derivatives with similar structures have shown potent inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. For example, compounds with trifluoromethyl substituents demonstrated IC50 values in the nanomolar range, indicating strong inhibitory potential .

- TRPV1 Antagonism : Some related analogs have been identified as potent antagonists of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain signaling pathways. These findings suggest that modifications to the propionamide structure could enhance analgesic properties .

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide, considering stereochemical control?

- Methodological Answer : The synthesis typically involves coupling (S)-2-amino propionic acid derivatives with substituted benzylamines. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) can be employed. A multi-step approach may include:

Protection of the amino group using tert-butoxycarbonyl (Boc).

Activation of the carboxylic acid via mixed anhydride or carbodiimide coupling.

Reaction with N-ethyl-3-(trifluoromethyl)benzylamine under controlled pH to minimize racemization .

Purification via flash chromatography or recrystallization ensures enantiomeric purity.

Q. How is the compound characterized using spectroscopic methods (e.g., NMR, HPLC)?

- Methodological Answer :

- NMR : 1H and 13C NMR are used to confirm stereochemistry and substituent placement. The trifluoromethyl group appears as a singlet near δ 120–125 ppm in 13C NMR. Chiral centers are validated using NOESY or Mosher’s acid derivatives .

- HPLC : Chiral stationary phases (e.g., amylose- or cellulose-based columns) separate enantiomers. Retention times and spiking with reference standards verify purity .

Q. What in vitro assays are used to assess its biological activity?

- Methodological Answer : Common assays include:

- Cell viability assays (MTT, ATP-lite) for anti-proliferative activity in cancer cell lines (e.g., hepatocarcinoma, leukemia) .

- Receptor binding studies (radioligand displacement) to evaluate affinity for targets like opioid or CB2 receptors, using tritiated ligands and membrane preparations .

Advanced Research Questions

Q. How does the trifluoromethyl group influence receptor binding affinity and selectivity?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability while modulating electronic effects. Computational docking (e.g., AutoDock Vina) compares binding poses of analogs with/without CF3. For example, replacing CF3 with CH3 in opioid receptor ligands reduces μ-receptor affinity by ~50%, as shown in free energy calculations (MM-PBSA) .

Q. What computational methods are used to model interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions in explicit solvent (e.g., GROMACS) to identify stable binding conformers.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluates electronic interactions at the active site, particularly for halogen bonding with CF3 .

- Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with backbone amides) using tools like Schrödinger’s Phase .

Q. How can researchers resolve contradictions in activity data across different cell lines?

- Methodological Answer : Discrepancies (e.g., higher potency in hepatocarcinoma vs. breast cancer cells) require:

Mechanistic profiling : Compare apoptosis markers (caspase-3/7) or cell cycle arrest (flow cytometry).

Metabolic stability assays : Assess cytochrome P450-mediated degradation using liver microsomes.

Transcriptomic analysis : RNA-seq identifies differential expression of target receptors or efflux pumps (e.g., ABC transporters) .

Q. What strategies improve metabolic stability without compromising activity?

- Methodological Answer :

- Isosteric replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) .

- Prodrug design : Mask polar groups (e.g., amino with acetyl) to enhance bioavailability, followed by enzymatic cleavage in target tissues .

- In silico optimization : Tools like ADMET Predictor prioritize analogs with high microsomal stability (t1/2 > 60 min) .

Q. How to design analogs to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Scaffold hopping : Replace the benzyl group with bioisosteres (e.g., pyridyl or thiophene) to probe steric effects .

- Positional scanning : Synthesize analogs with CF3 at meta, para, or ortho positions on the benzyl ring.

- Fragment-based screening : Screen truncated analogs (e.g., without the ethyl group) to identify minimal pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.